molecular formula C16H24ClN3O3 B132811 N-Acetyl Metoclopramide CAS No. 5608-13-9

N-Acetyl Metoclopramide

Cat. No. B132811
CAS RN: 5608-13-9
M. Wt: 341.83 g/mol
InChI Key: CUDFIXBYMDJBQT-UHFFFAOYSA-N
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Description

“N-Acetyl Metoclopramide” is a chemical compound . It contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of N-Acetyl Metoclopramide involves complex biochemical processes. A study on the biosynthesis and metabolism of N-Acylated Aromatic Amino Acids provides insights into the synthesis of compounds like N-Acetyl Metoclopramide . Another study discusses an improved method for the synthesis of Metoclopramide .


Molecular Structure Analysis

The molecular structure of N-Acetyl Metoclopramide is characterized by various types of bonds and functional groups . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the N-Acetyl Metoclopramide molecule .


Chemical Reactions Analysis

Metoclopramide, a related compound, has been studied for its reaction with nitrite. This reaction has been validated for its application to the spectrophotometric analysis of generic tablets . Another study discusses the role of metal acetylacetonates as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl Metoclopramide are determined by its molecular structure . A tutorial on basic physical and chemical properties of (polymeric) materials provides insights into these features .

Scientific Research Applications

  • Gastrointestinal Applications :

    • Metoclopramide is effective in managing gastro-oesophageal reflux and gastric stasis, playing a significant role in controlling nausea and vomiting. Its use extends to managing emesis induced by cytotoxic agents in high doses (Desmond & Watson, 1986).
    • Its prokinetic effect in treating gastro-oesophageal reflux disease and various gastrointestinal motility disorders is noteworthy, believed to augment acetylcholine release from the myenteric plexus (Clayton & Gale, 1996).
  • Pharmacological Effects :

    • Metoclopramide antagonizes dopamine effects in various organ systems, making it useful as an anti-emetic, particularly against vomiting induced by antineoplastic drugs like cisplatin. Its ability to stimulate gastrointestinal smooth muscle, antagonize inhibitory neurotransmitter dopamine, augment acetylcholine release, and sensitize muscarinic receptors is significant (Albibi & McCallum, 1983).
    • In vitro studies with human gastrointestinal smooth-muscle preparations show that metoclopramide contracts small-intestinal and colonic circular muscle, an effect countered by atropine (Eisner, 1968).
  • Metabolic Pathways :

    • Metoclopramide is metabolized predominantly by CYP2D6. The major metabolites include N-deethylation and N-hydroxylation. While it interacts with CYP2D6, it does not inactivate it, making it a reversible inhibitor (Livezey et al., 2014).
  • Protective Effects Against Organophosphates :

    • Metoclopramide exhibits a protective effect against organophosphate-induced inhibition of acetylcholinesterase in red blood cells and plasma. This protective effect could be relevant in the treatment of organophosphate poisoning (Petroianu et al., 2003; Petroianu et al., 2004).
  • Neurological Impact :

    • Metoclopramide's impact on brain metabolism, specifically on resting cerebral blood flow and functional connectivity, is an area of study, considering its use as a dopamine receptor antagonist in the symptomatic treatment of nausea and vomiting (Fernández-Seara et al., 2011).

Safety And Hazards

Metoclopramide, a related compound, has certain safety considerations. It can cause tardive dyskinesia, a serious movement disorder that is often irreversible. It is advised not to use Metoclopramide in larger amounts than recommended, or for longer than 12 weeks .

properties

IUPAC Name

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDFIXBYMDJBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204636
Record name N-Acetyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Metoclopramide

CAS RN

5608-13-9
Record name 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5608-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl metoclopramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL METOCLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Liberg, B Lazarevic, RW Pero… - British journal of cancer, 1999 - nature.com
Benzamides have been in clinical use for many years in treatment against various disorders. A recent application is that as a sensitizer for radio-or chemotherapies. We have here …
Number of citations: 20 www.nature.com
G Morissette, E Moreau, C René, F Marceau - Molecular pharmacology, 2005 - ASPET
… as active as procainamide to induce cell vacuolization in smooth muscle cells (Morissette et al., 2004a), but this drug as well as N-acetyl-declopramide or N-acetyl-metoclopramide (…
Number of citations: 25 molpharm.aspetjournals.org

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